Boc-D-2-aminoadipic acid

Descripción general

Descripción

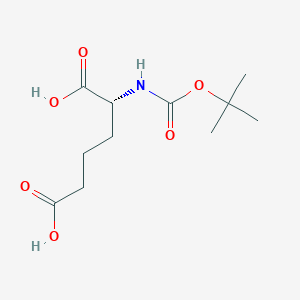

Boc-D-2-aminoadipic acid is an organic compound with the chemical formula C11H19NO6. It is a derivative of D-2-aminoadipic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis and drug synthesis due to its stability and reactivity .

Análisis Bioquímico

Biochemical Properties

Boc-D-2-aminoadipic acid is a derivative of 2-aminoadipic acid (2-AAA), which has been associated with diabetes risk

Cellular Effects

2-aminoadipic acid, a related compound, has been associated with diabetes risk and insulin resistance . It is suggested that 2-aminoadipic acid could be a potential modulator of glucose homeostasis in humans .

Molecular Mechanism

It is known to be a glutamate analog

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. 2-aminoadipic acid has been associated with diabetes risk up to 12 years before the onset of overt disease .

Dosage Effects in Animal Models

In animal models, 2-aminoadipic acid has been shown to lower fasting plasma glucose levels in mice fed both standard chow and high-fat diets . The dosage effects of this compound in animal models have not been well-studied.

Metabolic Pathways

2-aminoadipic acid, a related compound, has been associated with diabetes risk and insulin resistance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Boc-D-2-aminoadipic acid typically involves the reaction of D-2-aminoadipic acid with Boc-carbamate. The reaction proceeds under controlled conditions to ensure the selective protection of the amino group. The general reaction can be represented as: [ \text{D-2-aminoadipic acid} + \text{Boc-carbamate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving the carboxylic acid groups.

Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the Boc group.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products:

Oxidation: Products include oxidized derivatives of the carboxylic acid groups.

Reduction: Reduced forms of the compound, though less common.

Substitution: Removal of the Boc group yields D-2-aminoadipic acid.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-D-2-aminoadipic acid is widely used as a building block in peptide synthesis. Its protected amino group allows for the selective formation of peptide bonds without interfering with other functional groups. This application is crucial in developing therapeutic peptides that require high stability and bioavailability.

Biological Studies

Research has shown that 2-aminoadipic acid plays a significant role in metabolic pathways, particularly concerning insulin resistance and diabetes. Studies indicate that elevated levels of 2-aminoadipic acid are associated with increased adipogenesis and insulin resistance, suggesting its potential as a biomarker for obesity-related conditions .

Case Study: Insulin Resistance

A study involving C57BL/6 mice demonstrated that administration of 2-aminoadipic acid resulted in impaired insulin signaling, indicating its role in metabolic dysregulation . This highlights the compound's relevance in understanding metabolic diseases.

Medical Applications

This compound is being investigated for its therapeutic potential in treating metabolic disorders. Its ability to modulate glucose homeostasis positions it as a candidate for developing diabetes treatments. In animal models, supplementation with 2-aminoadipic acid has shown promise in reducing fasting plasma glucose levels .

Case Study: Diabetes Treatment

In a controlled study, mice treated with 2-aminoadipic acid exhibited significant reductions in body weight and fat accumulation when subjected to high-fat diets. These findings suggest that enhancing levels of this compound could be beneficial for managing obesity and diabetes .

Industrial Applications

In addition to its scientific applications, this compound is utilized in the production of specialized chemicals and materials within the industry. Its properties make it suitable for creating compounds used in pharmaceuticals and other chemical processes.

Biochemical Mechanisms

The biochemical properties of this compound are closely linked to its effects on metabolic pathways. It acts as a glutamate analog, influencing various cellular processes related to energy metabolism and insulin signaling .

Mechanism of Action:

- Insulin Modulation: Elevated levels of 2-aminoadipic acid have been shown to affect insulin secretion from pancreatic beta cells, potentially altering glucose metabolism .

- Adipocyte Thermogenesis: It has been found to enhance energy expenditure by increasing thermogenesis in adipocytes, mediated through β3 adrenergic receptor activation .

Data Tables

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Enhanced stability and reactivity |

| Biological Research | Studying insulin resistance | Elevated levels linked to obesity and diabetes risk |

| Medical Research | Potential diabetes treatment | Reduced fasting glucose levels in animal models |

| Industrial Chemistry | Production of specialized chemicals | Utilized in pharmaceutical development |

Mecanismo De Acción

The mechanism of action of Boc-D-2-aminoadipic acid involves its role as a protected amino acid derivative. The Boc group provides stability, allowing the compound to participate in various chemical reactions without unwanted side reactions. Upon removal of the Boc group, the free amino group can interact with enzymes and other biological molecules, influencing metabolic pathways and cellular functions .

Comparación Con Compuestos Similares

D-2-aminoadipic acid: The unprotected form of Boc-D-2-aminoadipic acid.

L-2-aminoadipic acid: The L-isomer of D-2-aminoadipic acid.

DL-2-aminoadipic acid: A racemic mixture of D- and L-2-aminoadipic acid.

Uniqueness: this compound is unique due to the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where controlled reactivity is essential .

Actividad Biológica

Boc-D-2-aminoadipic acid (Boc-D-2-AAA) is a derivative of 2-aminoadipic acid, a metabolite involved in the lysine degradation pathway. This compound has garnered interest due to its potential biological activities, particularly in metabolic disorders such as diabetes and obesity. This article explores the biological activity of this compound, highlighting its biochemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by its structure, which includes a tert-butoxycarbonyl (Boc) protecting group on the amino group. This modification enhances its stability and solubility, making it suitable for various biochemical applications. The molecular formula for this compound is .

Biological Activity Overview

- Metabolic Role : this compound serves as an intermediate in the metabolism of lysine, influencing various metabolic pathways. It is associated with the modulation of insulin secretion and glucose homeostasis .

- Insulin Secretion : Research indicates that this compound can stimulate insulin secretion from pancreatic beta cells. In vitro studies have shown that it enhances insulin release in a dose-dependent manner, suggesting its potential role as a therapeutic agent for diabetes management .

- Association with Diabetes : Elevated levels of 2-aminoadipic acid have been linked to an increased risk of developing type 2 diabetes. A nested case-control study demonstrated that individuals with high concentrations of this metabolite had over a fourfold increase in diabetes risk compared to those with lower levels .

- Oxidative Stress and Insulin Resistance : this compound is produced under conditions of oxidative stress and has been implicated in insulin resistance mechanisms. Studies have shown that excess levels of this metabolite can impair insulin signaling pathways, contributing to metabolic disorders .

Table 1: Summary of Key Findings on this compound

Detailed Research Insights

- Insulin Secretion Studies : A study conducted on mice demonstrated that administration of 2-aminoadipic acid resulted in significantly higher plasma levels of insulin after both standard and high-fat diets. This suggests that this compound may have a protective role against diet-induced insulin resistance .

- Adipogenesis and Insulin Resistance : Research indicates that elevated levels of 2-aminoadipic acid are associated with increased adipogenesis and impaired insulin signaling in both human and mouse models. In particular, studies have shown that excess 2-AAA can lead to abnormal gluconeogenesis and reduced AKT phosphorylation in liver cells, highlighting its role in metabolic dysregulation .

- Oxidative Stress Marker : this compound has been identified as a potential biomarker for oxidative stress, which is often elevated in conditions such as diabetes and aging. Its levels correlate with various metabolic parameters, including body mass index (BMI) and homeostasis model assessment (HOMA) scores .

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTDLMJRZPSKDM-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10575451 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110544-97-3 | |

| Record name | (2R)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10575451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.